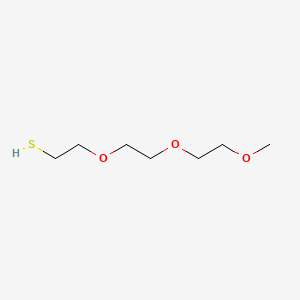

2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol” is a chemical compound with the molecular formula C7H16O3S . It is structurally an alcohol and an ether .

Molecular Structure Analysis

The molecular structure of “2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol” consists of a sulfur atom attached to an ethyl group, which is further attached to a series of ether groups, ending in a methoxy group . The exact mass of the molecule is 180.082016 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol” include a boiling point of 234.3±25.0 °C at 760 mmHg, a vapor pressure of 0.1±0.4 mmHg at 25°C, and an enthalpy of vaporization of 45.2±3.0 kJ/mol . The compound has a density of 1.0±0.1 g/cm3 and a refractive index of 1.450 . It has a flash point of 95.5±23.2 °C .

Applications De Recherche Scientifique

- Application : Used in drug delivery (e.g., PEGylated interferons), diagnostics, and biopharmaceuticals .

Protein PEGylation

Hydrogel Design

Thiol-ene Click Chemistry

Mécanisme D'action

Target of Action

The primary targets of 2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol, also known as m-PEG3-thiol, are proteins and other biomolecules with sulfhydryl (—SH) groups . The compound is used for modifying the surface of nanoparticles, especially for applications in the field of biomedicines .

Mode of Action

2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol interacts with its targets through a process called PEGylation . The maleimide groups at either end of the PEG3 spacer react specifically and efficiently with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds . This interaction enhances the stability and functionality of the target molecules .

Biochemical Pathways

The PEGylation process affects various biochemical pathways. For instance, it has been shown to influence the NF-κB signaling pathway . In one study, upregulated miR-129-5p or downregulated PEG3 led to a reduction of the histological changes of liver cirrhosis and lowered the apoptosis rate, via downstream effects on the NF-κB signaling pathway .

Pharmacokinetics

The ADME properties of 2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol are crucial for its bioavailability. The compound is non-toxic and non-immunogenic, and it can be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions or target immunogenicities . It is also hydrophilic, which means it can increase the solubility of proteins and other biomolecules .

Result of Action

The molecular and cellular effects of 2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol’s action are significant. The compound can improve the endocytosis of PEGylated nanoparticles, enhancing their internalization into cells . It can also reduce myocardial injury, infarction size, alleviate myocardium remodeling and cardiac fibrosis, along with repressing cardiomyocyte apoptosis .

Action Environment

The action, efficacy, and stability of 2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol can be influenced by environmental factors. For instance, the pH value can affect the efficiency of PEGylation . PEGylation of gold nanorods at pH 2.3 and 9.9 resulted in better modification efficiency than under other pH conditions .

Propriétés

IUPAC Name |

2-[2-(2-methoxyethoxy)ethoxy]ethanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3S/c1-8-2-3-9-4-5-10-6-7-11/h11H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFFSDWRRLCKKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCS |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzo[d]1,3-dioxolen-5-yl-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole](/img/structure/B2561914.png)

![4-chloro-N~1~-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine](/img/structure/B2561917.png)

![Ethyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2561921.png)

![5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2561925.png)

![2-[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2561930.png)